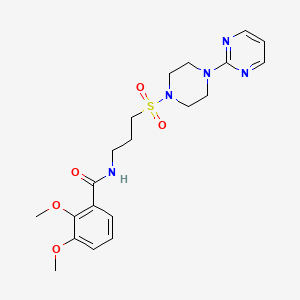
4-acetyl-N-allylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
4-acetyl-N-allylbenzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria . By inhibiting this process, sulfonamides prevent bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By competing with PABA, sulfonamides inhibit the enzyme dihydropteroate synthetase, disrupting the production of dihydrofolic acid, a precursor to folic acid . This inhibition affects the downstream production of purines and pyrimidines, which are essential components of DNA and RNA .
Pharmacokinetics
They are metabolized in the liver, often through acetylation, and excreted in the urine . These properties influence the bioavailability of the drug, determining its therapeutic effectiveness .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents the formation of essential DNA and RNA components, thereby halting bacterial proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, photodegradation under simulated sunlight irradiation can lead to the degradation of sulfonamides, including their N4-acetylated metabolites . This degradation can affect the environmental persistence and bioavailability of the compound . Additionally, the presence of other contaminants or substances in the environment may interact with the compound, potentially affecting its stability and activity .
Preparation Methods
The synthesis of 4-acetyl-N-allylbenzenesulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with allylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product .
Chemical Reactions Analysis
4-acetyl-N-allylbenzenesulfonamide can undergo various chemical reactions, including:
Scientific Research Applications
4-acetyl-N-allylbenzenesulfonamide has several applications in scientific research:
Comparison with Similar Compounds
4-acetyl-N-allylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
4-acetylbenzenesulfonamide: Lacks the allyl group, making it less versatile in chemical reactions.
N-allylbenzenesulfonamide: Lacks the acetyl group, which affects its reactivity and biological activity.
4-acetyl-N-methylbenzenesulfonamide: Contains a methyl group instead of an allyl group, leading to different chemical and biological properties.
The unique combination of the acetyl and allyl groups in this compound provides it with distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-acetyl-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-3-8-12-16(14,15)11-6-4-10(5-7-11)9(2)13/h3-7,12H,1,8H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOBFGQBKQQCSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2409897.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2409899.png)
![6-(3,4-dimethylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2409900.png)
![2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2409904.png)
![ethyl 4-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2409906.png)
![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2409907.png)






![methyl N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]carbamate](/img/structure/B2409919.png)
![2-Chloro-N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]propanamide](/img/structure/B2409920.png)
